molecular formula C12H15Cl2NO B11937202 Norketamine-d4 (hydrochloride)

Norketamine-d4 (hydrochloride)

Cat. No.: B11937202
M. Wt: 264.18 g/mol
InChI Key: CLPOJGPBUGCUKT-LZLIYGNZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Norketamine-d4 (hydrochloride) typically involves the deuteration of norketamine. The process begins with the synthesis of norketamine, which is achieved through the demethylation of ketamine. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, which can be achieved using deuterated reagents under specific reaction conditions .

Industrial Production Methods

Industrial production of Norketamine-d4 (hydrochloride) involves large-scale synthesis using deuterated reagents. The compound is then purified and crystallized to achieve the desired purity and isotopic labeling. The final product is often formulated as a solution in methanol for ease of use in analytical applications .

Chemical Reactions Analysis

Types of Reactions

Norketamine-d4 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction can convert norketamine to hydroxynorketamine.

    Reduction: Reduction reactions can further modify the structure of norketamine.

    Substitution: Substitution reactions can introduce different functional groups into the norketamine molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include hydroxynorketamine, dehydronorketamine, and other substituted derivatives of norketamine. These products can have different pharmacological properties and are often studied for their potential therapeutic applications .

Mechanism of Action

Norketamine-d4 (hydrochloride) exerts its effects primarily through its action as a noncompetitive NMDA receptor antagonist. This mechanism involves the inhibition of NMDA receptors, which are involved in synaptic plasticity and memory function. By blocking these receptors, norketamine-d4 can modulate neurotransmission and produce antidepressant effects . Additionally, norketamine-d4 interacts with opioid receptors, contributing to its analgesic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Norketamine-d4 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Its pharmacological profile is similar to norketamine, but the deuteration can influence its metabolic stability and pharmacokinetics .

Properties

Molecular Formula

C12H15Cl2NO

Molecular Weight

264.18 g/mol

IUPAC Name

2-amino-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C12H14ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-2,5-6H,3-4,7-8,14H2;1H/i1D,2D,5D,6D;

InChI Key

CLPOJGPBUGCUKT-LZLIYGNZSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2(CCCCC2=O)N)Cl)[2H])[2H].Cl

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N.Cl

Origin of Product

United States

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